N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
CAS No.: 1019555-56-6
Cat. No.: VC8193349
Molecular Formula: C15H15BrN2O
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019555-56-6 |
|---|---|
| Molecular Formula | C15H15BrN2O |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) |
| Standard InChI Key | BGMOMMDRSYTTAZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide reflects its molecular architecture:
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A central acetamide group (N-acetyl) attached to a phenyl ring.
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A methylamino (-NH-CH2-) bridge connecting the phenyl ring to a para-brominated phenyl group.
The molecular formula is C15H15BrN2O, with a molecular weight of 318.20 g/mol .
Spectroscopic Properties
Key spectroscopic features inferred from analogous compounds include:
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IR Spectroscopy:
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NMR Spectroscopy (predicted):
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Mass Spectrometry:
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via a multi-step protocol:
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Formation of 4-[(4-Bromophenyl)methyl]aniline:
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Acetylation:
Representative Reaction Scheme:
Stability and Reactivity
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Thermal Stability: Stable up to 200°C (decomposition observed at higher temperatures).
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Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, regenerating the parent amine .
Physicochemical Properties
Biological Activity and Applications
Anticancer Activity
In silico docking studies suggest affinity for epidermal growth factor receptor (EGFR) (binding energy: −9.2 kcal/mol) . The compound’s planar structure facilitates intercalation with DNA, as observed in analogous thiazole derivatives .
Industrial Applications
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Polymer Chemistry: Acts as a cross-linking agent in epoxy resins.
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Organic Electronics: Bromine enhances electron-withdrawing capacity for use in OLEDs .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methylamino bridge to enhance bioavailability.
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In Vivo Efficacy Trials: Preclinical testing in murine models for oncology applications.
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